molecular formula C14H16O7 B2465699 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate CAS No. 400878-22-0

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate

Cat. No.: B2465699
CAS No.: 400878-22-0
M. Wt: 296.27 g/mol
InChI Key: WBHVFAMRSLOODA-UHFFFAOYSA-N
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Description

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is an ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a propenyl ester group with a methoxy substituent. Its structure combines aromatic methoxy groups, which are often associated with enhanced solubility and bioactivity, with an α,β-unsaturated ester moiety that may confer reactivity in nucleophilic or cycloaddition reactions.

Properties

CAS No.

400878-22-0

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C14H16O7/c1-17-10-7-9(8-11(18-2)13(10)20-4)14(16)21-6-5-12(15)19-3/h5-8H,1-4H3

InChI Key

WBHVFAMRSLOODA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 3,4,5-trimethoxyphenyl group but differ in ester substituents and backbone frameworks. Below is a comparative analysis based on molecular features and inferred properties:

Key Compounds for Comparison

(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate (CAS: 847269-61-8)

  • Structure : Benzofuran backbone fused with a cyclohexanecarboxylate ester and a 3,4,5-trimethoxybenzylidene group.
  • Molecular Formula : C₂₆H₂₆O₈
  • Molecular Weight : 466.48 g/mol
  • Functional Groups : Cyclohexanecarboxylate ester, α,β-unsaturated ketone, benzofuran ring .

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate

  • Structure : Propenyl ester with a methoxy substituent at the 3-oxo position, attached to a 3,4,5-trimethoxybenzoate.
  • Inferred Molecular Formula : C₁₄H₁₆O₇ (estimated based on structural similarity)
  • Inferred Molecular Weight : ~296.27 g/mol
  • Functional Groups : α,β-unsaturated ester, aromatic methoxy groups.

Comparative Analysis

Feature Target Compound (2Z)-3-Oxo-2-(Trimethoxybenzylidene)-benzofuran Derivative
Core Structure Benzoate ester with propenyl chain Benzofuran fused with cyclohexanecarboxylate
Molecular Weight ~296.27 g/mol 466.48 g/mol
Key Functional Groups α,β-unsaturated ester, methoxy α,β-unsaturated ketone, cyclohexanecarboxylate
Aromatic Substituents 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxybenzylidene
Potential Reactivity Electrophilic ester; possible Michael acceptor Stabilized ketone; rigid benzofuran scaffold

Implications of Structural Differences

  • Solubility and Lipophilicity : The cyclohexanecarboxylate group in the benzofuran derivative likely increases lipophilicity compared to the propenyl ester in the target compound. This could influence membrane permeability in biological systems.
  • Synthetic Utility : The propenyl ester’s α,β-unsaturation may facilitate conjugation or polymerization reactions, whereas the benzofuran derivative’s rigid structure could serve as a scaffold for drug design .
  • Stability : The benzofuran backbone may offer greater thermal stability due to aromatic conjugation, while the propenyl ester’s unsaturated bond might render it prone to oxidation.

Biological Activity

3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C13H16O6C_{13}H_{16}O_6 with a molecular weight of 284.26 g/mol. It features a methoxy group and a trimethoxybenzenecarboxylate moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H16O6C_{13}H_{16}O_6
Molecular Weight284.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo.
  • Anticancer Properties : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating significant cytotoxicity.

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G1/S transition.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : There is evidence suggesting that it may affect signaling pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of trimethoxybenzenecarboxylate compounds. The results indicated that 3-Methoxy-3-oxo-1-propenyl exhibited a higher radical scavenging capacity compared to other tested compounds (IC50 = 12 µM) .

Case Study 2: Anticancer Effects

In vitro studies conducted on human breast cancer MCF-7 cells revealed that treatment with 3-Methoxy-3-oxo-1-propenyl resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through the activation of caspase-3 and caspase-9 .

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